3-Bromo-6-chloro-5-(2-(trifluoromethyl)phenyl)pyrazin-2-amine
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Overview
Description
3-Bromo-6-chloro-5-(2-(trifluoromethyl)phenyl)pyrazin-2-amine is a complex organic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-5-(2-(trifluoromethyl)phenyl)pyrazin-2-amine typically involves multi-step organic reactions. One common method includes the halogenation of a pyrazine derivative followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong halogenating agents and catalysts to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-5-(2-(trifluoromethyl)phenyl)pyrazin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove halogen groups or reduce the pyrazine ring.
Substitution: The halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Bromo-6-chloro-5-(2-(trifluoromethyl)phenyl)pyrazin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 3-Bromo-6-chloro-5-(2-(trifluoromethyl)phenyl)pyrazin-2-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or disruption of cellular processes. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluorobenzotrifluoride
- 2-Bromo-5-chlorobenzotrifluoride
Uniqueness
Compared to similar compounds, 3-Bromo-6-chloro-5-(2-(trifluoromethyl)phenyl)pyrazin-2-amine is unique due to the specific arrangement of its halogen and trifluoromethyl groups on the pyrazine ring
Properties
IUPAC Name |
3-bromo-6-chloro-5-[2-(trifluoromethyl)phenyl]pyrazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClF3N3/c12-8-10(17)19-9(13)7(18-8)5-3-1-2-4-6(5)11(14,15)16/h1-4H,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPKDTCBLTUBHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N=C(C(=N2)Br)N)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClF3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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